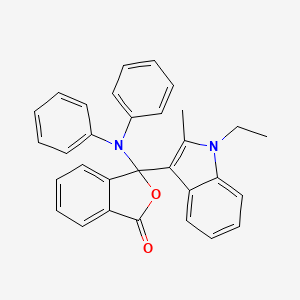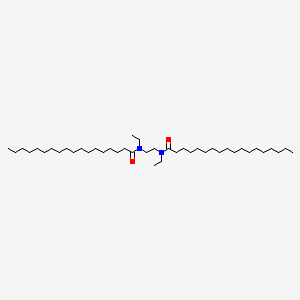
2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound consists of a benzimidazole fused with an oxazole ring, with a morpholinomethyl substituent at the 2-position. This structural arrangement imparts the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with formaldehyde and morpholine. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the morpholinomethyl group.
Scientific Research Applications
2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme interactions and receptor binding.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities but lack the oxazole ring.
Oxazole derivatives: Compounds such as 2-aminobenzoxazole and 2-methylbenzoxazole have the oxazole ring but differ in the substituents.
Uniqueness
2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole is unique due to its fused heterocyclic structure, combining both benzimidazole and oxazole rings with a morpholinomethyl substituent. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
| 61532-58-9 | |
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C14H17N3O2/c1-2-4-13-12(3-1)15-14-17(13)10-11(19-14)9-16-5-7-18-8-6-16/h1-4,11H,5-10H2 |
InChI Key |
NSSAFCANJDSBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CN3C4=CC=CC=C4N=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)



